Cas no 2228987-39-9 (2-(1-cyclopentylcyclopropyl)propan-2-amine)
2-(1-cyclopentylcyclopropyl)propan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(1-cyclopentylcyclopropyl)propan-2-amine
- 2228987-39-9
- EN300-1815290
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- Inchi: 1S/C11H21N/c1-10(2,12)11(7-8-11)9-5-3-4-6-9/h9H,3-8,12H2,1-2H3
- InChI Key: SKKMTVLHXAXUCN-UHFFFAOYSA-N
- SMILES: NC(C)(C)C1(C2CCCC2)CC1
Computed Properties
- Exact Mass: 167.167399674g/mol
- Monoisotopic Mass: 167.167399674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 26Ų
2-(1-cyclopentylcyclopropyl)propan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1815290-0.05g |
2-(1-cyclopentylcyclopropyl)propan-2-amine |
2228987-39-9 | 0.05g |
$1068.0 | 2023-05-27 | ||
| Enamine | EN300-1815290-0.1g |
2-(1-cyclopentylcyclopropyl)propan-2-amine |
2228987-39-9 | 0.1g |
$1119.0 | 2023-05-27 | ||
| Enamine | EN300-1815290-0.25g |
2-(1-cyclopentylcyclopropyl)propan-2-amine |
2228987-39-9 | 0.25g |
$1170.0 | 2023-05-27 | ||
| Enamine | EN300-1815290-0.5g |
2-(1-cyclopentylcyclopropyl)propan-2-amine |
2228987-39-9 | 0.5g |
$1221.0 | 2023-05-27 | ||
| Enamine | EN300-1815290-1.0g |
2-(1-cyclopentylcyclopropyl)propan-2-amine |
2228987-39-9 | 1g |
$1272.0 | 2023-05-27 | ||
| Enamine | EN300-1815290-2.5g |
2-(1-cyclopentylcyclopropyl)propan-2-amine |
2228987-39-9 | 2.5g |
$2492.0 | 2023-05-27 | ||
| Enamine | EN300-1815290-5.0g |
2-(1-cyclopentylcyclopropyl)propan-2-amine |
2228987-39-9 | 5g |
$3687.0 | 2023-05-27 | ||
| Enamine | EN300-1815290-10.0g |
2-(1-cyclopentylcyclopropyl)propan-2-amine |
2228987-39-9 | 10g |
$5467.0 | 2023-05-27 | ||
| Enamine | EN300-1815290-1g |
2-(1-cyclopentylcyclopropyl)propan-2-amine |
2228987-39-9 | 1g |
$0.0 | 2023-09-19 |
2-(1-cyclopentylcyclopropyl)propan-2-amine Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 2-(1-cyclopentylcyclopropyl)propan-2-amine
2-(1-Cyclopentylcyclopropyl)Propan-2-Amine: A Comprehensive Overview
2-(1-Cyclopentylcyclopropyl)Propan-2-Amine is a complex organic compound with the CAS registry number 2228987-39-9. This compound is of significant interest in the fields of organic chemistry, pharmacology, and materials science due to its unique structural features and potential applications. The molecule consists of a cyclopropane ring fused with a cyclopentane ring, which is further substituted with an amine group. This combination of rings and functional groups imparts the compound with intriguing chemical properties that have been explored in recent studies.
The synthesis of 2-(1-cyclopentylcyclopropyl)propan-2-amine involves a multi-step process that typically begins with the preparation of the cyclopropane ring system. Researchers have employed various methods, including the Simmons-Smith reaction and other cyclopropanation techniques, to construct this challenging ring system. The subsequent functionalization of the cyclopropane ring with an amine group has been achieved through nucleophilic substitution and other advanced organic reactions. These synthetic strategies have been optimized in recent years to improve yield and purity, making this compound more accessible for further studies.
One of the most notable aspects of 2-(1-cyclopentylcyclopropyl)propan-2-amine is its unique electronic and steric properties. The strained cyclopropane ring introduces significant ring strain, which can influence the reactivity of the molecule in various chemical reactions. Additionally, the presence of the cyclopentane ring provides steric bulk, which can modulate the compound's interactions with other molecules. These properties have led to investigations into its potential use as a building block in drug design and as a precursor for advanced materials.
Recent studies have focused on the biological activity of 2-(1-cyclopentylcyclopropyl)propan-2-amine and its derivatives. Researchers have explored its ability to interact with various biological targets, including enzymes and receptors, which could make it a valuable lead compound in drug discovery efforts. For instance, preliminary assays have shown that this compound exhibits moderate activity against certain proteases, suggesting its potential as an inhibitor in therapeutic applications.
In addition to its biological applications, 2-(1-cyclopentylcyclopropyl)propan-2-amine has also been studied for its role in materials science. The compound's unique structure makes it a candidate for use in the development of novel polymers and materials with tailored mechanical properties. Recent research has explored its ability to form supramolecular assemblies, which could be harnessed for applications in nanotechnology and advanced materials.
The physical properties of 2-(1-cyclopentylcyclopropyl)propan-2-amine have also been extensively characterized. Its melting point, boiling point, and solubility have been determined under various conditions, providing valuable data for its handling and application in different chemical processes. These properties are critical for ensuring safe and efficient use in both laboratory settings and industrial applications.
From an environmental perspective, there has been growing interest in understanding the degradation pathways of 2-(1-cyclopentylcyclopropyl)propan-2-amine under different conditions. Researchers have investigated its biodegradation rates and toxicity profiles to assess its potential impact on ecosystems. These studies are essential for ensuring that any future applications of this compound are environmentally sustainable.
In conclusion, 2-(1-cyclopentylcyclopropyl)propan-2-amine is a versatile compound with a wealth of potential applications across multiple disciplines. Its unique structure, combined with recent advances in synthetic methods and biological studies, positions it as a promising candidate for further exploration in both academic research and industrial development.
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